
2-Fluoro-5-vinylpyridin-3-ylboronic acid
Overview
Description
2-Fluoro-5-vinylpyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C7H7BFNO2 and its molecular weight is 166.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
One of the primary applications of 2-Fluoro-5-vinylpyridin-3-ylboronic acid lies in its potential as an anticancer agent. Research indicates that compounds containing boronic acid moieties can inhibit key signaling pathways involved in cancer progression. Specifically, derivatives of this compound have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell proliferation and survival . The inhibition of these pathways offers a promising strategy for developing new cancer therapies.
1.2 Drug Development and Synthesis
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. It can be utilized to create more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry to build carbon-carbon bonds . This capability makes it an essential building block for producing a range of bioactive compounds.
Chemical Synthesis
2.1 Synthetic Routes
The synthesis of this compound has been documented through several methods, emphasizing its versatility as a synthetic intermediate. A notable approach involves the reaction of 2-fluoropyridine with vinylboronate esters under palladium catalysis, yielding the desired boronic acid . This method highlights the compound's utility in generating other functionalized pyridine derivatives.
2.2 Applications in Organic Chemistry
In organic chemistry, this compound is employed as a reagent for various transformations. Its boronic acid functionality allows it to participate in nucleophilic substitution reactions and serves as a precursor for synthesizing other boron-containing compounds . The unique properties of fluorinated pyridines enhance their reactivity and selectivity in chemical reactions, making them valuable tools for chemists.
Biological Research
3.1 Molecular Probes
The compound's structural features enable it to be used as a molecular probe in biological studies. Researchers are investigating its interactions with proteins involved in signal transduction pathways, which could lead to insights into cellular mechanisms and disease states . The ability to modify the pyridine ring provides opportunities to tailor the compound for specific biological targets.
3.2 Toxicological Studies
Given its chemical properties, studies on the toxicology of this compound are crucial for assessing safety profiles in drug development. Preliminary data suggest that while it exhibits some irritative properties, further research is needed to evaluate its overall safety and efficacy in therapeutic contexts .
Properties
Molecular Formula |
C7H7BFNO2 |
---|---|
Molecular Weight |
166.95 g/mol |
IUPAC Name |
(5-ethenyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4,11-12H,1H2 |
InChI Key |
DLEUEJYZHMPUAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1F)C=C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.